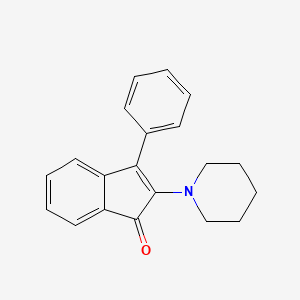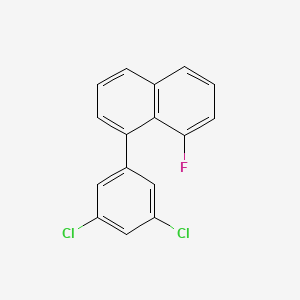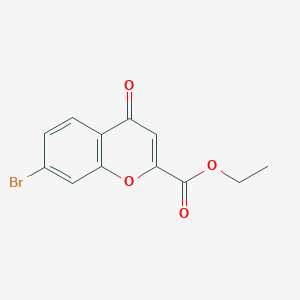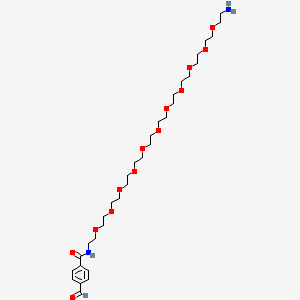
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of Carbamimidoyl Group: The protected D-lysine is then reacted with a carbamimidoylating agent to introduce the carbamimidoyl group.
Coupling with Glycine: The resulting compound is coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Deprotected amino acid derivatives.
Scientific Research Applications
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine: Another Fmoc-protected amino acid derivative with similar applications in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Used in peptide synthesis and organic chemistry.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine: A related compound used in peptide synthesis.
Uniqueness
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is unique due to the presence of both the Fmoc protecting group and the carbamimidoyl group, which provide distinct chemical properties and reactivity. This makes it a valuable tool in peptide synthesis and other research applications.
Properties
Molecular Formula |
C24H29N5O5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H29N5O5/c25-23(26)27-12-6-5-11-20(22(32)28-13-21(30)31)29-24(33)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,28,32)(H,29,33)(H,30,31)(H4,25,26,27)/t20-/m1/s1 |
InChI Key |
DRGYCRNEGDWQFO-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)



![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)









